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molecular formula C14H13N7O2 B041646 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid CAS No. 36093-85-3

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Cat. No. B041646
M. Wt: 311.3 g/mol
InChI Key: OSYSFOFKQDNPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06989386B2

Procedure details

To a 2 L 3-necked round bottom flask, equipped with a dropping funnel, a thermometer, and a drying tube, were added triphenylphosphine (216 g, 0.83 mol) and anhydrous dimethylacetamide (0.66 L). The resulting clear solution was cooled to 5° C. and bromine (132 g, 0.83 mol) was added over 45 min while maintaining the temperature below 8° C. To the resulting white slurry was added 2,4-diamino-6-hydroxymethyl pteridine (53 g, 0.28 mol). The temperature rose to 35° C. due to exothermic effect. The rust colored slurry slowly dissolved over 1 h to become a dark red solution. The mixture was stirred at ambient temperature overnight (ca. 17 h) forming a dark red slurry. Barium oxide (53 g, 0.35 mol) and 4-aminobenzoic acid (57 g, 0.42 mol) were added in one portion each with vigorous stirring. The temperature rose to 70° C. due to exothermic effect and the mixture turned to a rust-colored slurry within 15 min. The reaction mixture was stirred at 55±2° C. for 24±2 h. The resulting yellow-brown slurry was cooled to 20° C., then poured into a mixture of CH2Cl2 (6.9 L) and MeOH (0.2 L). The solids were isolated by filtration, slurried in H2O (2.5 L), and the mixture was filtered again to isolate the solids. The solids were slurried in MeOH (2.5 L), isolated by filtration, and air-dried at ambient temperature, to give 85 g (99%) of crude product as a brownish-yellow powder, Lot BM-02G-54.
Name
Quantity
0.2 L
Type
solvent
Reaction Step One
Quantity
6.9 L
Type
solvent
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step Two
Quantity
0.66 L
Type
solvent
Reaction Step Two
Quantity
132 g
Type
reactant
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
53 g
Type
reactant
Reaction Step Six
Quantity
57 g
Type
reactant
Reaction Step Six
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2.5 L
Type
solvent
Reaction Step Eight
Name
Quantity
2.5 L
Type
solvent
Reaction Step Nine
Yield
99%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrBr.[NH2:22][C:23]1[N:32]=[C:31]([NH2:33])[C:30]2[C:25](=[N:26][CH:27]=[C:28]([CH2:34]O)[N:29]=2)[N:24]=1.[O-2].[Ba+2].[NH2:38][C:39]1[CH:47]=[CH:46][C:42]([C:43]([OH:45])=[O:44])=[CH:41][CH:40]=1>O.CO.C(Cl)Cl.CC(N(C)C)=O>[CH:41]1[C:42]([C:43]([OH:45])=[O:44])=[CH:46][CH:47]=[C:39]([NH:38][CH2:34][C:28]2[N:29]=[C:30]3[C:31]([NH2:33])=[N:32][C:23]([NH2:22])=[N:24][C:25]3=[N:26][CH:27]=2)[CH:40]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.2 L
Type
solvent
Smiles
CO
Name
Quantity
6.9 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
216 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.66 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
132 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
53 g
Type
reactant
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CO
Step Five
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
53 g
Type
reactant
Smiles
[O-2].[Ba+2]
Name
Quantity
57 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Seven
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Step Nine
Name
Quantity
2.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature overnight (ca. 17 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 L 3-necked round bottom flask, equipped with a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 8° C
CUSTOM
Type
CUSTOM
Details
rose to 35° C. due to exothermic effect
CUSTOM
Type
CUSTOM
Details
forming a dark red slurry
CUSTOM
Type
CUSTOM
Details
rose to 70° C. due to exothermic effect
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 55±2° C. for 24±2 h
Duration
24 (± 2) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow-brown slurry was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
FILTRATION
Type
FILTRATION
Details
the mixture was filtered again
CUSTOM
Type
CUSTOM
Details
to isolate the solids
CUSTOM
Type
CUSTOM
Details
isolated by filtration
CUSTOM
Type
CUSTOM
Details
air-dried at ambient temperature

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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